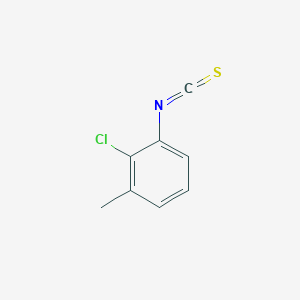
2-Chloro-1-isothiocyanato-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-isothiocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane under anhydrous conditions. The reaction proceeds as follows:
2-Chloro-3-methylbenzylamine+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 3-methylbenzene followed by the introduction of the isothiocyanate group. This process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Chloro-1-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or isothioureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thioureas or isothioureas.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
科学的研究の応用
2-Chloro-1-isothiocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-1-isothiocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the chlorine and methyl substituents.
2-Chloro-1-isothiocyanato-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Chloro-2-isothiocyanato-3-methylbenzene: Positional isomer with the chlorine and isothiocyanate groups swapped.
Uniqueness
2-Chloro-1-isothiocyanato-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and isothiocyanate groups makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
519169-07-4 |
|---|---|
分子式 |
C8H6ClNS |
分子量 |
183.66 g/mol |
IUPAC名 |
2-chloro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChIキー |
XQQWTOJRRSBQOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


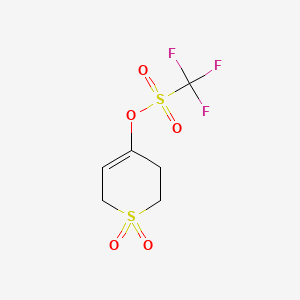
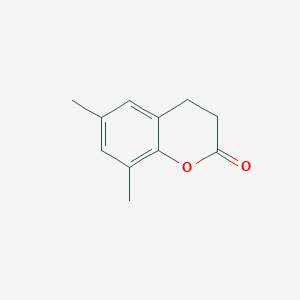
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
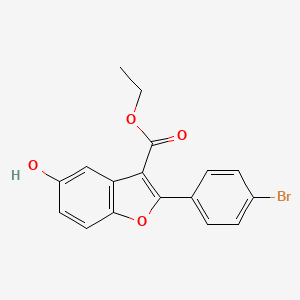

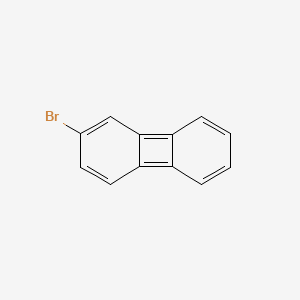
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
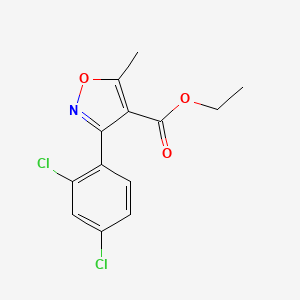
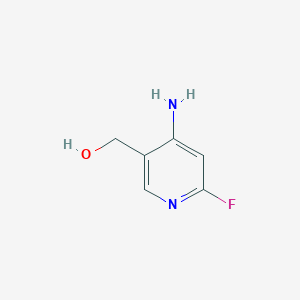

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
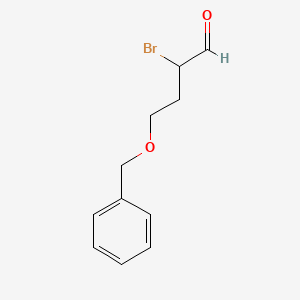
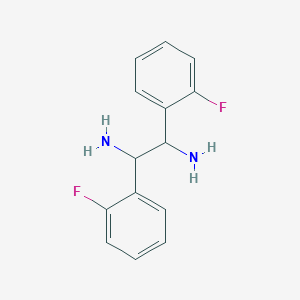
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
